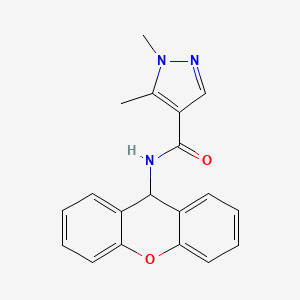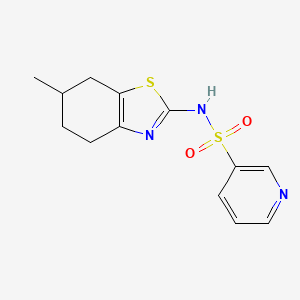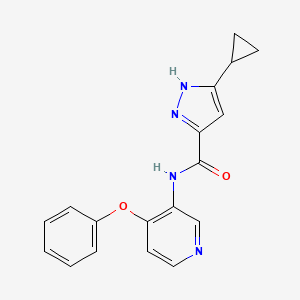
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate the potential uses of DMXAA in cancer treatment.
作用机制
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key regulator of the immune response. When DMXAA is administered, it causes the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can help to destroy cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DMXAA has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. DMXAA has also been shown to increase the production of nitric oxide, which can help to dilate blood vessels and improve blood flow.
实验室实验的优点和局限性
One advantage of DMXAA is that it has been shown to be effective in inducing tumor regression in a variety of cancer types. DMXAA is also relatively easy to synthesize and can be produced in large quantities. One limitation of DMXAA is that it can cause side effects, such as fever, chills, and nausea. DMXAA also has a short half-life, which means that it must be administered frequently to maintain its anti-cancer effects.
未来方向
There are several future directions for research on DMXAA. One area of research is focused on developing new formulations of DMXAA that can improve its pharmacokinetics and reduce its side effects. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research to investigate the potential use of DMXAA in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
DMXAA is a synthetic compound that has been studied extensively for its potential anti-cancer properties. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells. DMXAA has been shown to induce tumor regression in a variety of cancer types and has a number of biochemical and physiological effects. While DMXAA has limitations, such as its short half-life and side effects, ongoing research is focused on developing new formulations and identifying biomarkers that can improve its efficacy and reduce its side effects.
合成方法
DMXAA can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylpyrazole with ethyl oxalyl chloride to form ethyl 2,4-dimethylpyrazole-3-carboxylate. This compound is then reacted with 9H-xanthene-9-carboxylic acid to form 9-(2,4-dimethylpyrazol-3-yl)xanthene-9-carboxylic acid. The final step involves the reaction of this compound with thionyl chloride to form DMXAA.
科学研究应用
DMXAA has been studied extensively for its potential anti-cancer properties. In preclinical studies, DMXAA has been shown to induce tumor regression in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells.
属性
IUPAC Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-15(11-20-22(12)2)19(23)21-18-13-7-3-5-9-16(13)24-17-10-6-4-8-14(17)18/h3-11,18H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADTDKDMPHSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)

![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)

![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)